molecular formula C11H12O B2809552 2-Benzylcyclobutan-1-one CAS No. 98678-26-3

2-Benzylcyclobutan-1-one

Cat. No. B2809552
CAS RN: 98678-26-3
M. Wt: 160.216
InChI Key: AFYMHYLHIKWELX-UHFFFAOYSA-N
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Description

2-Benzylcyclobutan-1-one is a derivative of cyclobutanone, which is a four-membered cyclic ketone . Cyclobutanone is a colorless volatile liquid at room temperature and is the smallest easily handled cyclic ketone . The benzyl group in 2-Benzylcyclobutan-1-one could potentially alter its properties and reactivity.

Scientific Research Applications

Conformationally Constrained α2 Antagonists

Research has been conducted to discover more selective α2-receptor antagonist subtypes, with a focus on rigid molecules like 2-Benzylcyclobutan-1-one. This compound forms part of a benzo-fused bicyclo[3.2.0]heptane skeleton. Synthetic routes relied on intramolecular [2+2] cycloaddition of styrylketene precursors, leading to efficient multigram quantities of cycloadducts. This research demonstrates a new approach to developing α2-receptor antagonists with potential therapeutic implications (Bonnaud et al., 2005).

Photochemistry and Synthesis Studies

In the field of photochemistry, 2-Benzylcyclobutan-1-one derivatives have been studied for their potential to form cyclobuta adducts and biscyclobuta derivatives through irradiation processes. These studies contribute to the understanding of complex photochemical reactions and the synthesis of unique organic compounds (Kinder & Margaretha, 2000).

DNase I Inhibitory Properties

Another application of 2-Benzylcyclobutan-1-one derivatives is in the inhibition of DNase I. Several benzocyclobutane-2,5-diones have been synthesized and demonstrated potent DNase I inhibitory properties, suggesting their potential in biochemical applications (Bondžić et al., 2019).

Synthesis of Amino Acids Derivatives

The compound has been utilized in the stereoselective synthesis of amino acid derivatives. This research highlights the application of 2-Benzylcyclobutan-1-one in the creation of optically active compounds, contributing to the field of asymmetric synthesis and pharmaceutical chemistry (Hazelard et al., 2006).

Development of Molecular Photoswitches

Research in 2022 explored the use of 2-Benzylcyclobutan-1-one derivatives for the development of a novel T-type molecular photoswitch. This application demonstrates the potential of these compounds in the creation of advanced materials with switchable properties (Zhou et al., 2022).

properties

IUPAC Name

2-benzylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMHYLHIKWELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylcyclobutan-1-one

Citations

For This Compound
8
Citations
W Ai, Y Liu, Q Wang, Z Lu, Q Liu - Organic letters, 2018 - ACS Publications
… oxime and 2-benzylcyclobutan-1-one oxime were both suitable substrates for this transformation (3l and 3m). However, γ-methoxylation of 2-benzylcyclobutan-1-one oxime (1m) led to …
Number of citations: 104 pubs.acs.org
Y Yuan, WH Dong, XS Gao, XM Xie… - Chemical …, 2019 - pubs.rsc.org
… To investigate the feasibility of our design, we chose 1-chloro-4-isocyanobenzene (1a) and 2-benzylcyclobutan-1-one O-(4-(trifluoromethyl)benzoyl)oxime (2a) as the model substrates …
Number of citations: 33 pubs.rsc.org
Y Yang, M Li, H Cao, X Zhang, L Yu - Molecular Catalysis, 2019 - Elsevier
… 1), and 1.28 g (in 80% yield) of 2-benzylcyclobutan-1-one (2a) was synthesized smoothly. The catalyst could be recovered by centrifugal separation and was reusable for at least three …
Number of citations: 25 www.sciencedirect.com
HD Zuo, SS Zhu, WJ Hao, SC Wang, SJ Tu… - ACS Catalysis, 2021 - ACS Publications
… Unfortunately, 2-benzylcyclobutan-1-one oxime 1p was not an appropriate candidate for this transformation, as product 3pi was not observed under the standard conditions. …
Number of citations: 33 pubs.acs.org
C Battilocchio, G Iannucci, S Wang, E Godineau… - 2017 - repository.cam.ac.uk
A flow chemistry process for the synthesis of 2-substituted cyclobutanones, via [2+ 2] cycloaddition of keteneiminium salts and ethylene gas, is reported. Our approach uses rapid and …
Number of citations: 2 www.repository.cam.ac.uk
B Shuai, ZM Li, H Qiu, P Fang, TS Mei - Chinese Journal of Organic …, 2020 - sioc-journal.cn
A nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents has been developed, in which nickel serves both as an initiator for imine radicals and a …
Number of citations: 7 sioc-journal.cn
Y Chen, J Du, Z Zuo - Chem, 2020 - cell.com
… According to the general procedure, 2-benzylcyclobutan-1-one (32 mg, 0.2 mmol, 1.0 equiv.), DIAD (48 µL, 0.24 mmol, 1.2 equiv.), DPA (3.3 mg, 10 µmol, 0.05 equiv.), Ce(OTf)4 (2.9 mg, …
Number of citations: 86 www.cell.com
帅斌, 李兆明, 裘晖, 方萍, 梅天胜 - 有机化学, 2020 - sioc-journal.cn
… HRMS (ESI) cacld for C23H30F3NO2 [M+Na]+ 432.2121, found 432.2130 (Z)-2-Benzylcyclobutan-1-one O-(4-(trifluoromethyl)benzoyl) oxime (1o): According to the literature,[22e] 1o …
Number of citations: 3 sioc-journal.cn

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